Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate
Description
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate is a synthetic carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an aminomethyl moiety substituted on a 5-fluoro-2-hydroxyphenyl aromatic ring. Carbamates of this class are widely utilized in medicinal chemistry and organic synthesis due to their stability, ease of deprotection under acidic conditions, and role as intermediates in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGINBRUSUWGZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoro-2-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of the fluorine atom.
Scientific Research Applications
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyphenyl group allows it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence chemical reactivity, solubility, and biological activity. Key comparisons include:
Key Observations:
- Fluorine Substitution : The presence of fluorine (e.g., 2-fluoro in 42d vs. 3-fluoro in 42h) affects electronic properties and steric interactions. The 3-fluoro derivative (42h) achieved a higher yield (77%) compared to 42d (36%), suggesting positional sensitivity in Suzuki-Miyaura coupling reactions .
- Hydroxy vs. Thiazolyl Groups : The target compound’s 2-hydroxy group may confer higher solubility via hydrogen bonding but could reduce metabolic stability compared to thiazolyl-containing analogs (e.g., 42d, 42h), which are designed for targeted protein interactions .
- Difluoro Substitution : The 2,4-difluoro analog (12) in serves as a precursor for dengue virus inhibitors, highlighting fluorine’s role in enhancing bioavailability and enzyme binding .
Notes
Synthetic yields and applications are context-dependent; the 2-hydroxy group may necessitate additional protection/deprotection steps.
Biological activity predictions remain speculative without experimental data.
This analysis underscores the importance of substituent engineering in modulating the properties of tert-butyl carbamates for diverse therapeutic and synthetic applications.
Biological Activity
Tert-butyl N-[(5-fluoro-2-hydroxyphenyl)methyl]carbamate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a carbamate functional group, which is further linked to a 5-fluoro-2-hydroxyphenyl moiety. The presence of the fluorine atom enhances lipophilicity, which may influence the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It acts as an inhibitor or modulator by binding to the active sites or allosteric sites of enzymes, which can alter their conformation and catalytic activity. This mechanism is crucial for its potential therapeutic applications.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound has shown potential as a biochemical probe for studying enzyme mechanisms, particularly in the context of drug development.
- Neuroprotective Effects : Research indicates that similar compounds have been explored for neuroprotective properties, suggesting that this compound may also possess such activity due to its structural characteristics.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of various carbamate derivatives, this compound demonstrated a notable IC50 value in the nanomolar range against breast cancer cell lines (MCF-7). The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Enzyme Interaction
A biochemical assay was conducted to assess the interaction between this compound and specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into its mechanism of action and potential applications in metabolic disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate | Similar fluorinated structure | Investigated for pharmacological potential |
| Tert-butyl (4-methylbenzenesulfonamide) | Contains a sulfonamide group | Known for antibacterial properties |
| Tert-butyl (2-fluoro-4-hydroxybenzyl)carbamate | Similar aromatic structure with different substitution | Investigated for neuroprotective effects |
The comparative analysis reveals that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
